(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound (3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with significant potential in various scientific fields. This compound features multiple hydroxyl groups, a purine base, and a unique structural configuration that makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the sugar moiety. The purine base is often synthesized through a series of reactions involving the formation of intermediate compounds, followed by the attachment of the sugar moiety through glycosylation reactions. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as crystallization, chromatography, and recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group attached to the purine base can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar purine base but different sugar moiety.
Guanosine: Another nucleoside with a purine base, differing in the attached functional groups.
Cytidine: A nucleoside with a pyrimidine base, offering a comparison in terms of structure and function.
Uniqueness
The uniqueness of (3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol lies in its specific stereochemistry and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H31N5O10 |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H31N5O10/c1-9(6-34-21-17(33)15(31)13(29)11(5-28)36-21)2-3-22-18-12-19(24-7-23-18)26(8-25-12)20-16(32)14(30)10(4-27)35-20/h2,7-8,10-11,13-17,20-21,27-33H,3-6H2,1H3,(H,22,23,24)/b9-2+/t10?,11-,13-,14-,15+,16-,17+,20+,21?/m0/s1 |
InChI Key |
MVMBTNNVZQRZQT-NVFNOUKWSA-N |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H](C(O3)CO)O)O)/COC4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)COC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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